N-[4-(1,3-benzoxazol-2-yl)phenyl]-N'-[(4-bromophenoxy)acetyl]thiourea N-[4-(1,3-benzoxazol-2-yl)phenyl]-N'-[(4-bromophenoxy)acetyl]thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC0993715
InChI: InChI=1S/C22H16BrN3O3S/c23-15-7-11-17(12-8-15)28-13-20(27)26-22(30)24-16-9-5-14(6-10-16)21-25-18-3-1-2-4-19(18)29-21/h1-12H,13H2,(H2,24,26,27,30)
SMILES: C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)COC4=CC=C(C=C4)Br
Molecular Formula: C22H16BrN3O3S
Molecular Weight: 482.4 g/mol

N-[4-(1,3-benzoxazol-2-yl)phenyl]-N'-[(4-bromophenoxy)acetyl]thiourea

CAS No.:

Cat. No.: VC0993715

Molecular Formula: C22H16BrN3O3S

Molecular Weight: 482.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(1,3-benzoxazol-2-yl)phenyl]-N'-[(4-bromophenoxy)acetyl]thiourea -

Specification

Molecular Formula C22H16BrN3O3S
Molecular Weight 482.4 g/mol
IUPAC Name N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-(4-bromophenoxy)acetamide
Standard InChI InChI=1S/C22H16BrN3O3S/c23-15-7-11-17(12-8-15)28-13-20(27)26-22(30)24-16-9-5-14(6-10-16)21-25-18-3-1-2-4-19(18)29-21/h1-12H,13H2,(H2,24,26,27,30)
Standard InChI Key ZXCLCKAQSIZRPV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)COC4=CC=C(C=C4)Br
Canonical SMILES C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)COC4=CC=C(C=C4)Br

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